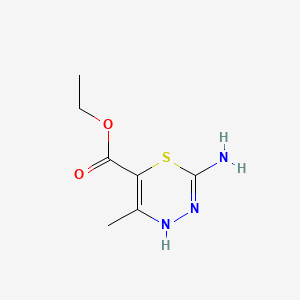
ethyl 2-amino-5-methyl-4H-1,3,4-thiadiazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-5-methyl-4H-1,3,4-thiadiazine-6-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
The synthesis of ethyl 2-amino-5-methyl-4H-1,3,4-thiadiazine-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of thiosemicarbazide derivatives with ethyl acetoacetate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol, and the product is purified by recrystallization .
Chemical Reactions Analysis
Ethyl 2-amino-5-methyl-4H-1,3,4-thiadiazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research has indicated that derivatives of this compound may have anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-methyl-4H-1,3,4-thiadiazine-6-carboxylate involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In the case of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways .
Comparison with Similar Compounds
Ethyl 2-amino-5-methyl-4H-1,3,4-thiadiazine-6-carboxylate can be compared with other similar compounds, such as:
2-amino-5-methyl-4H-1,3,4-thiadiazine-6-carboxylate: This compound lacks the ethyl ester group, which may affect its solubility and reactivity.
2-amino-5-methyl-4H-1,3,4-thiadiazole: This compound has a similar ring structure but lacks the carboxylate group, which may influence its biological activity.
2-amino-5-methyl-4H-1,3,4-thiadiazine-6-carboxamide: This compound has an amide group instead of an ester group, which may alter its chemical properties and reactivity.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
ethyl 2-amino-5-methyl-4H-1,3,4-thiadiazine-6-carboxylate |
InChI |
InChI=1S/C7H11N3O2S/c1-3-12-6(11)5-4(2)9-10-7(8)13-5/h9H,3H2,1-2H3,(H2,8,10) |
InChI Key |
AXTGIMKUNBHZEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C(S1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


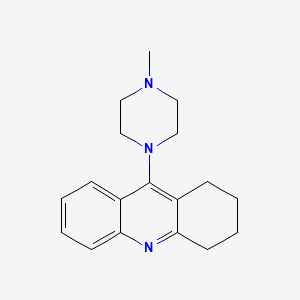
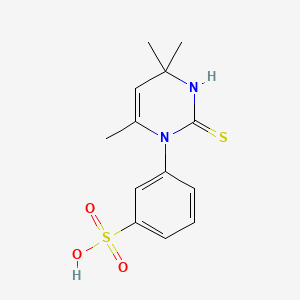
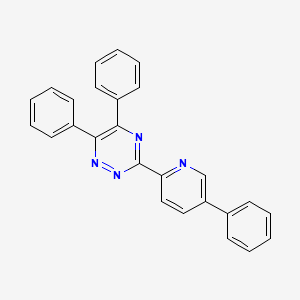
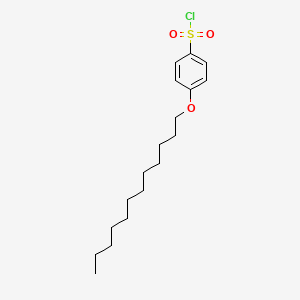
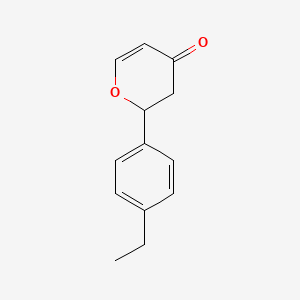
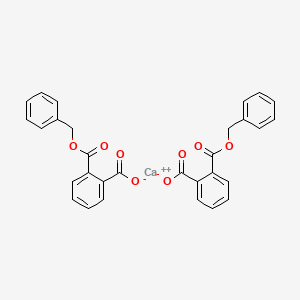



![Dibenzo[b,d]furan-3-sulfonic acid](/img/structure/B13808079.png)
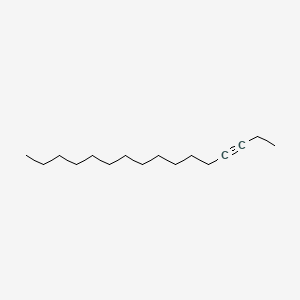
![2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13808088.png)


